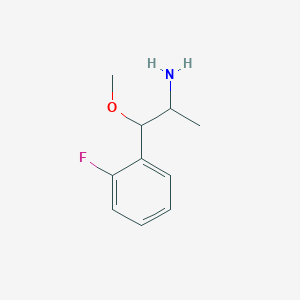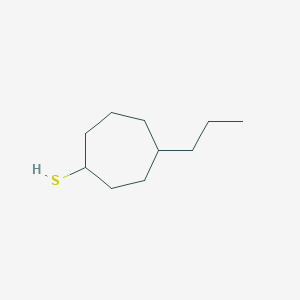![molecular formula C12H16N2O B15275037 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may include the use of catalysts such as palladium(II) acetate and bidentate ligands under specific conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(1H-indol-2-ylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,15)8-13-11-7-9-5-3-4-6-10(9)14-11/h3-7,13-15H,8H2,1-2H3 |
Clave InChI |
UHXVDMSQBMNPGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=CC2=CC=CC=C2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)

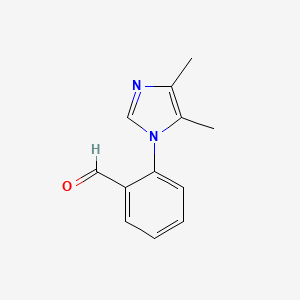
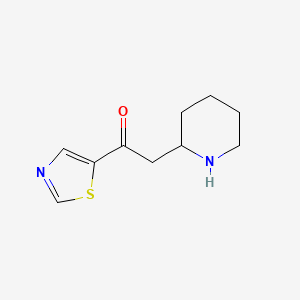
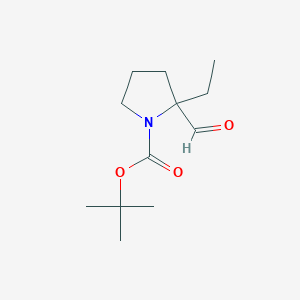

![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
